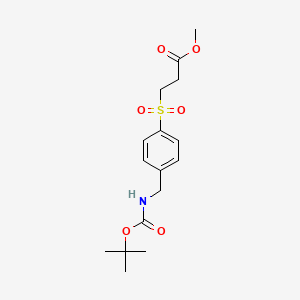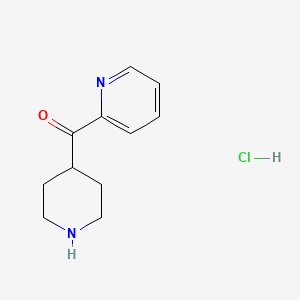![molecular formula C15H14O2 B1428548 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 175153-13-6](/img/structure/B1428548.png)
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Descripción general
Descripción
“3,4’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C14H14 . It is also known as 3,4-dimethylbiphenyl .
Synthesis Analysis
While specific synthesis methods for “3,4’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid” were not found, a general procedure for the synthesis of similar compounds involves the use of aryl halide, K2CO3, and a nanocatalyst in DMF at 110 °C .
Molecular Structure Analysis
The molecular structure of “3,4’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid” can be represented as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular weight of “3,4’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid” is 182.2610 . More detailed physical and chemical properties were not found in the available resources.
Aplicaciones Científicas De Investigación
- Field : Bioorganic Chemistry and Medicinal Chemistry
- Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized for their potential as antimicrobial agents against antibiotic-resistant bacteria .
- Method : The compounds were synthesized by Suzuki-coupling and demethylation reactions .
- Results : Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
- Field : Organic Chemistry
- Application : A new Schiff base was synthesized through the reaction between 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine .
- Method : The Schiff base was synthesized using a natural acid catalyst .
- Results : The synthesized Schiff base was characterized by X-ray diffraction, Fourier transform infrared spectroscopy, 1H- and 13C-nuclear magnetic resonance, and liquid chromatography−mass spectrometry .
Antibacterial Activity
Synthesis of Schiff Bases
- Field : Materials Science
- Application : Biphenyl-4,4’-dicarboxylic acid derivatives can be used as linkers in the synthesis of MOFs . MOFs have a wide range of potential applications in areas such as gas storage, catalysis, sensing, and separation technology .
- Method : The linkers are inserted into the MOF structure during the synthesis process .
- Results : The resulting MOFs can exhibit unique properties depending on the specific linker used and the metal ions present in the framework .
- Field : Organic Chemistry
- Application : Biphenyl-4,4’-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange . This allows for orthogonal modifications to the MOF, which could be useful for creating multifunctional materials .
- Method : The modified MOFs were incubated with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .
- Results : Up to 50% of the incorporated linkers could be converted to their “clicked” triazole products .
Metal-Organic Frameworks (MOFs)
Orthogonal Click Chemistry in MOFs
- Field : Polymer Chemistry
- Application : 3,3’,4,4’-Biphenyltetracarboxylic dianhydride (s-BPDA) can be used in the synthesis of high molecular weight aromatic polyamide fibers .
- Method : The dianhydride is reacted with appropriate diamines to form the polyamide .
- Results : The resulting polyamides can have high thermal stability and mechanical strength, making them suitable for use in a variety of applications .
- Field : Materials Science
- Application : s-BPDA can also be used in the formation of hybrid nanocomposite films .
- Method : The dianhydride is incorporated into a polymer matrix, which can then be combined with nanoparticles to form the nanocomposite .
- Results : The resulting nanocomposite films can have unique properties depending on the specific nanoparticles used .
Synthesis of High Molecular Weight Aromatic Polyamide Fibers
Formation of Hybrid Nanocomposite Films
Propiedades
IUPAC Name |
2-methyl-4-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)13-7-8-14(15(16)17)11(2)9-13/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIOEAYPILVWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)








![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)

